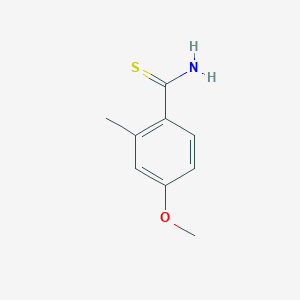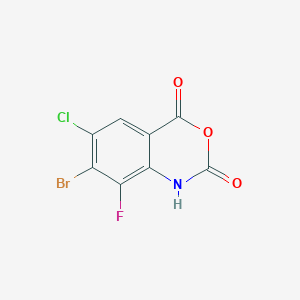![molecular formula C8H11Cl2NO B13573980 [4-(Aminomethyl)-2-chlorophenyl]methanol hydrochloride](/img/structure/B13573980.png)
[4-(Aminomethyl)-2-chlorophenyl]methanol hydrochloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
[4-(Aminomethyl)-2-chlorophenyl]methanol hydrochloride: is a chemical compound with a unique structure that includes an aminomethyl group, a chlorophenyl group, and a methanol moiety
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of [4-(Aminomethyl)-2-chlorophenyl]methanol hydrochloride typically involves the reaction of 2-chlorobenzyl chloride with formaldehyde and ammonia. The reaction proceeds through a Mannich reaction, where the aminomethyl group is introduced onto the benzene ring. The resulting product is then treated with hydrochloric acid to form the hydrochloride salt.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the final product. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions:
Oxidation: [4-(Aminomethyl)-2-chlorophenyl]methanol hydrochloride can undergo oxidation reactions to form corresponding aldehydes or carboxylic acids.
Reduction: The compound can be reduced to form various amines or alcohol derivatives.
Substitution: The chlorophenyl group can participate in nucleophilic substitution reactions, leading to the formation of different substituted phenyl derivatives.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.
Substitution: Nucleophiles like sodium methoxide (NaOMe) or potassium tert-butoxide (KOtBu) can be used for substitution reactions.
Major Products:
Oxidation: Formation of 4-(aminomethyl)-2-chlorobenzaldehyde or 4-(aminomethyl)-2-chlorobenzoic acid.
Reduction: Formation of 4-(aminomethyl)-2-chlorophenylmethanol or 4-(aminomethyl)-2-chlorophenylamine.
Substitution: Formation of various substituted phenyl derivatives depending on the nucleophile used.
Scientific Research Applications
Chemistry:
- Used as an intermediate in the synthesis of complex organic molecules.
- Employed in the development of new synthetic methodologies.
Biology:
- Investigated for its potential as a biochemical probe.
- Studied for its interactions with biological macromolecules.
Medicine:
- Explored for its potential therapeutic applications.
- Evaluated for its pharmacological properties and biological activity.
Industry:
- Utilized in the production of specialty chemicals.
- Applied in the development of new materials and polymers.
Mechanism of Action
The mechanism of action of [4-(Aminomethyl)-2-chlorophenyl]methanol hydrochloride involves its interaction with specific molecular targets. The aminomethyl group can form hydrogen bonds with biological macromolecules, while the chlorophenyl group can participate in hydrophobic interactions. These interactions can modulate the activity of enzymes, receptors, or other proteins, leading to various biological effects.
Comparison with Similar Compounds
- [4-(Aminomethyl)-2-fluorophenyl]methanol hydrochloride
- [4-(Aminomethyl)-2-bromophenyl]methanol hydrochloride
- [4-(Aminomethyl)-2-iodophenyl]methanol hydrochloride
Comparison:
- [4-(Aminomethyl)-2-fluorophenyl]methanol hydrochloride: The fluorine atom can enhance the compound’s lipophilicity and metabolic stability.
- [4-(Aminomethyl)-2-bromophenyl]methanol hydrochloride: The bromine atom can increase the compound’s reactivity in substitution reactions.
- [4-(Aminomethyl)-2-iodophenyl]methanol hydrochloride: The iodine atom can facilitate the compound’s use in radiolabeling studies.
Uniqueness: [4-(Aminomethyl)-2-chlorophenyl]methanol hydrochloride is unique due to the presence of the chlorine atom, which can influence the compound’s electronic properties and reactivity. This makes it a valuable compound for various scientific research applications.
Properties
Molecular Formula |
C8H11Cl2NO |
|---|---|
Molecular Weight |
208.08 g/mol |
IUPAC Name |
[4-(aminomethyl)-2-chlorophenyl]methanol;hydrochloride |
InChI |
InChI=1S/C8H10ClNO.ClH/c9-8-3-6(4-10)1-2-7(8)5-11;/h1-3,11H,4-5,10H2;1H |
InChI Key |
RKSLKTJXKVMURM-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=C(C=C1CN)Cl)CO.Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


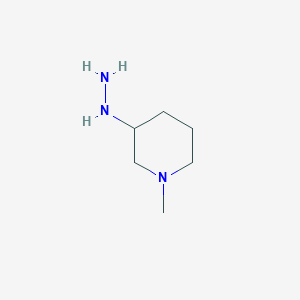
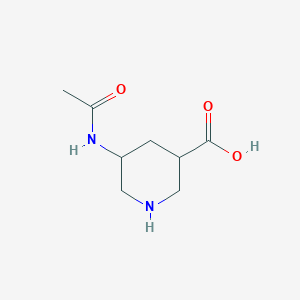
![3-Chloro-7-fluorobenzo[d]isothiazole](/img/structure/B13573904.png)
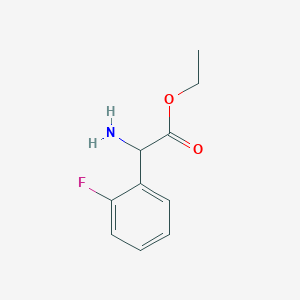
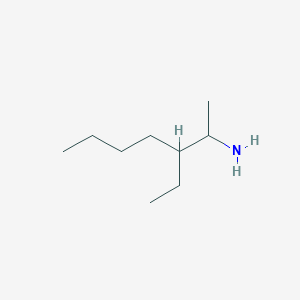
![2-(2-{[(2S)-1-[(tert-butoxy)carbonyl]pyrrolidin-2-yl]formamido}acetamido)aceticacid](/img/structure/B13573953.png)
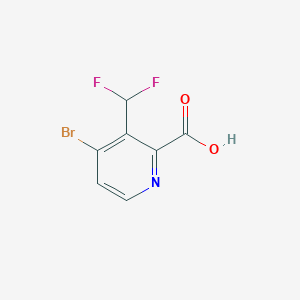
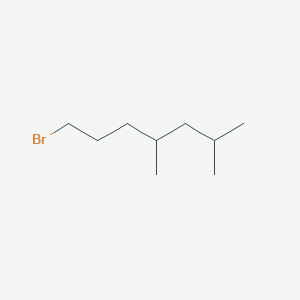
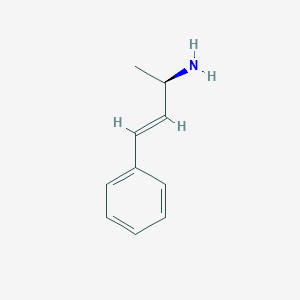
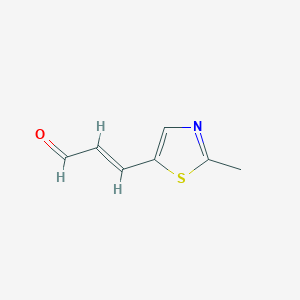
![4-[(Boc-amino)methyl]tetrahydro-2H-thiopyran-4-ol](/img/structure/B13573984.png)
![1-Methyl-6-azabicyclo[3.2.1]octane hydrochloride](/img/structure/B13573988.png)
